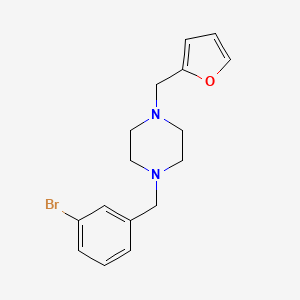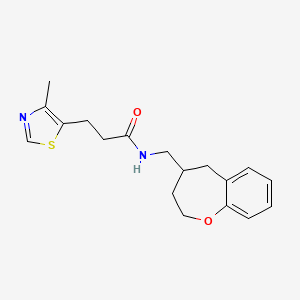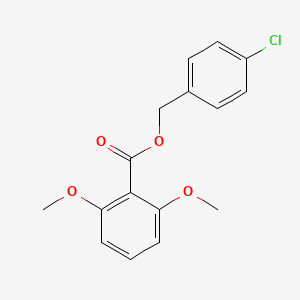
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine, also known as BBFP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized by researchers at the University of California, San Francisco in the early 2000s. BBFP has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is not fully understood. However, it has been suggested that 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine may act by inhibiting the activity of certain enzymes or receptors in cancer cells or the dopamine transporter in the brain.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been shown to induce apoptosis, inhibit cell proliferation, and reduce migration and invasion. In the brain, 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been shown to increase dopamine release and inhibit dopamine reuptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine in lab experiments is its high purity and stability. 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is also readily available from commercial suppliers. However, one of the limitations of using 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine. One direction is to further investigate its potential as a modulator of the dopamine transporter and its potential use in the treatment of addiction and other neurological disorders. Another direction is to explore its potential as an anticancer agent and to study its mechanism of action in more detail. Additionally, the development of more water-soluble derivatives of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine could improve its utility in lab experiments.
Métodos De Síntesis
The synthesis of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine involves the reaction between 3-bromobenzyl chloride and 4-(2-furylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine as a white crystalline solid with a melting point of 138-140°C. The purity of 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has been studied for its potential applications in drug discovery and development. It has been shown to have activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(3-bromobenzyl)-4-(2-furylmethyl)piperazine has also been studied for its potential use as a modulator of the dopamine transporter, which is a target for the treatment of addiction and other neurological disorders.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-15-4-1-3-14(11-15)12-18-6-8-19(9-7-18)13-16-5-2-10-20-16/h1-5,10-11H,6-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWLGICDRBMKKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)-4-(furan-2-ylmethyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(cyclopropylmethyl)-1-methyl-4-(2-pyrazinyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5682834.png)
![4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5682836.png)

![5-(2,2-dimethylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5682846.png)
![methyl 3-{[(4-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5682854.png)
![9-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5682860.png)
![4-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5682863.png)

![N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682877.png)

![1-(4-fluorophenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5682888.png)
![N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-(9H-purin-6-yl)piperidin-4-amine](/img/structure/B5682890.png)

![N-[1-(3-methylbenzyl)cyclopropyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5682894.png)